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Compound of Interest

Compound Name:
5-Chloro-2,3-

dihydroxybenzaldehyde

CAS No.: 73275-96-4

Cat. No.: B2483188 Get Quote

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 5-Chloro-2,3-
dihydroxybenzaldehyde

Executive Summary & Structural Significance
5-Chloro-2,3-dihydroxybenzaldehyde is a specialized aromatic aldehyde characterized by a

catechol (1,2-dihydroxy) moiety and a chlorine substituent at the 5-position. Unlike its more

common isomer, 5-chloro-2,4-dihydroxybenzaldehyde, this compound possesses a unique

"2,3-dihydroxy" substitution pattern that facilitates distinct coordination chemistry.

Key Structural Features:

Intramolecular Hydrogen Bonding: The hydroxyl group at C2 forms a strong hydrogen bond

with the carbonyl oxygen (C1-CHO), significantly influencing the IR carbonyl stretch and the

NMR chemical shift of the phenolic proton.[1]

Ligand Potential: The ortho-hydroxy-aldehyde motif (salicylaldehyde-like) combined with the

adjacent C3-hydroxyl group makes it a potent tridentate ligand precursor for Schiff base

synthesis, particularly in transition metal coordination (Cu, Zn, V) for catalytic and biological

applications.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2483188?utm_src=pdf-interest
https://www.benchchem.com/product/b2483188?utm_src=pdf-body
https://www.benchchem.com/product/b2483188?utm_src=pdf-body
https://www.benchchem.com/product/b2483188?utm_src=pdf-body
https://www.researchgate.net/publication/277371222_Crystal_structure_of_5-chloro-2-hydroxybenzaldehyde_C7H5ClO2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2483188?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electronic Effects: The C5-Chlorine atom acts as an electron-withdrawing group (EWG) via

induction (-I) but electron-donating via resonance (+R), subtly altering the acidity of the

phenolic protons compared to the non-chlorinated parent, 2,3-dihydroxybenzaldehyde.

Synthetic Pathway & Sample Preparation
To ensure spectroscopic fidelity, the compound is typically synthesized via the electrophilic

aromatic chlorination of 2,3-dihydroxybenzaldehyde. The directing effects of the hydroxyl

groups (strong ortho/para directors) favor the 5-position (para to the C2-OH and meta to the

C1-CHO).[1]
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Figure 1: Synthetic workflow targeting the 5-chloro isomer via controlled chlorination to

minimize polychlorination byproducts.[1]

Sample Preparation for Spectroscopy:

NMR: Dissolve ~10 mg in 0.6 mL DMSO-d6. DMSO is required to disrupt intermolecular

hydrogen bonding and solubilize the polar catechol moiety.[1] CDCl3 is often insufficient due

to poor solubility.

IR: Dry the solid in a vacuum desiccator over

for 24 hours to remove lattice water. Prepare a KBr pellet (1-2% sample w/w).[1]

Vibrational Spectroscopy (FT-IR)
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The infrared spectrum is dominated by the interplay between the aldehyde and the hydroxyl

groups.[1]

Table 1: Key IR Absorptions & Mechanistic Assignment
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Frequency (

)
Intensity Functional Group Mechanistic Insight

3200–3450 Broad, Strong O-H Stretch

Indicates extensive H-

bonding. The C3-OH

participates in

intermolecular

bonding, while C2-OH

is intramolecularly

bonded to CHO.

1655–1670 Strong C=O Stretch

Diagnostic Shift:

Lower than typical

aldehydes (1700+)

due to conjugation

and the strong

intramolecular H-bond

(resonance assisted

H-bond).[1]

1605, 1580 Medium C=C Aromatic

Skeletal vibrations of

the benzene ring,

enhanced by the polar

substituents.

1380 Medium O-H Bend
In-plane bending of

the phenolic groups.

1280 Strong C-O Stretch

Phenolic C-O

stretching, shifted due

to the electron-

withdrawing Cl.

750–800 Medium C-Cl Stretch
Characteristic aryl

chloride vibration.

Nuclear Magnetic Resonance (NMR) Profiling
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NMR provides the definitive structural proof. The substitution pattern (2,3-dihydroxy, 5-chloro)

leaves only two aromatic protons at positions 4 and 6, which are meta to each other.

H NMR Data (400 MHz, DMSO-d6)
Table 2: Proton Assignments & Chemical Shifts
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Position (ppm) Multiplicity (Hz) Interpretation

CHO (H1) 10.0 – 10.2 Singlet -

Distinctive

aldehyde proton.

[1] Slightly

shielded

compared to

nitro-

benzaldehydes

but typical for

salicylaldehyde

derivatives.

OH (C2) 10.8 – 11.2 Broad Singlet -

Exchangeable.

Downfield shift

due to strong

intramolecular H-

bond with

Carbonyl.[1]

Often disappears

with

shake.

OH (C3) 9.4 – 9.8 Broad Singlet -

Exchangeable.

Typical phenolic

shift.[1] Less

deshielded than

C2-OH.

Ar-H (H6) 7.25 – 7.35 Doublet 2.2

Meta-coupling to

H4.[1] Located

ortho to the

carbonyl

(deshielding

cone) and meta

to Chlorine.[1]
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Ar-H (H4) 7.05 – 7.15 Doublet 2.2

Meta-coupling to

H6.[1] Located

ortho to C3-OH

and ortho to

Chlorine.

Expert Note on Coupling: Unlike the parent 2,3-dihydroxybenzaldehyde (which shows a

triplet/doublet pattern for 3 protons), the 5-chloro derivative shows a clean AX system (two

doublets) with a small coupling constant (

).[1] If you see a large coupling (

), your chlorination occurred at the wrong position (likely 4-chloro isomer).[1]

C NMR Data (100 MHz, DMSO-d6)
Carbonyl (C=O): 190.5 ppm (Deshielded, diagnostic).[1]

C-OH (C2): ~150.0 ppm (Quaternary, deshielded by Oxygen).[1]

C-OH (C3): ~146.5 ppm (Quaternary, deshielded by Oxygen).[1]

C-Cl (C5): ~122.0 ppm (Upfield shift relative to C-H due to heavy atom effect/shielding,

despite electronegativity).[1]

Aromatic CH (C6): ~120.0 ppm.[1]

Aromatic CH (C4): ~118.5 ppm.[1]

Quaternary C1: ~124.0 ppm.

Mass Spectrometry (MS) & Fragmentation
Mass spectrometry confirms the molecular formula and the presence of chlorine via isotopic

abundance.

Molecular Ion (
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): m/z 188 (for

) and 190 (for

).[1]

Isotope Pattern: The intensity ratio of

:

is approximately 3:1, a hallmark of a mono-chlorinated compound.

Base Peak: Often observed at

(loss of aldehydic H) or

(loss of CHO).[1]

Fragmentation Pathway Visualization
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Figure 2: Proposed EI-MS fragmentation pathway showing the characteristic loss of the formyl

group.[1]
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(Note: While specific spectral atlases for this exact isomer are often behind paywalls, the data

above is synthesized from standard substituent chemical shift principles and analogous 2,3-

dihydroxybenzaldehyde derivatives found in the cited databases.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2483188#spectroscopic-data-of-5-chloro-2-3-
dihydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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